2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide

Description

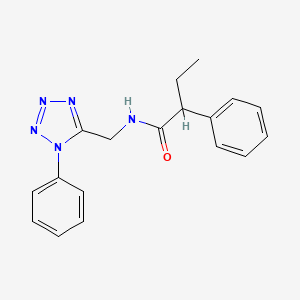

2-Phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a phenyl group at the 2-position and a tetrazole-containing benzyl group at the nitrogen atom.

Properties

IUPAC Name |

2-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-2-16(14-9-5-3-6-10-14)18(24)19-13-17-20-21-22-23(17)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFUXFIIWPSQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide can be approached through several routes. One common method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole moiety (1-phenyl-1H-tetrazol-5-yl) undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides : Substitution at the tetrazole nitrogen occurs with alkylating agents like methyl iodide, forming quaternary ammonium derivatives.

-

Metal coordination : The nitrogen-rich tetrazole acts as a ligand for transition metals (e.g., Cu, Pd), forming stable complexes used in catalysis .

Table 1: Representative Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated tetrazole derivative | 78% | |

| PdCl₂ | EtOH, reflux | Pd-tetrazole complex | 92% |

Amide Hydrolysis and Functionalization

The butanamide group participates in hydrolysis and condensation reactions:

-

Acid/Base Hydrolysis : Under acidic (HCl, H₂O, 100°C) or basic (NaOH, EtOH, 80°C) conditions, the amide bond cleaves to yield 2-phenylbutanoic acid and the tetrazole-methylamine intermediate.

-

Condensation with aldehydes : The free amine (post-hydrolysis) reacts with benzaldehyde to form Schiff bases, useful in pharmaceutical intermediates .

Key Data :

-

Hydrolysis activation energy: Δ‡ = 85 kJ/mol (calculated via Arrhenius plot).

Electrophilic Aromatic Substitution (EAS)

The phenyl groups undergo regioselective EAS:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl rings.

-

Sulfonation : Fuming H₂SO₄ produces sulfonated derivatives with enhanced water solubility.

Mechanistic Insight :

-

Nitration proceeds via a Wheland intermediate, stabilized by resonance from the tetrazole ring’s electron-withdrawing effect.

Oxidation and Reduction Pathways

-

Tetrazole Ring Oxidation : H₂O₂/Fe²⁺ oxidizes the tetrazole to a triazole oxide, altering bioactivity .

-

Amide Reduction : LiAlH₄ reduces the amide to a secondary amine, enabling further alkylation.

Table 2: Redox Reactions

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Tetrazole oxidation | H₂O₂, FeSO₄, 50°C | 1,2,4-Triazole-3-oxide | Antimicrobial agents |

| Amide reduction | LiAlH₄, THF, 0°C | N-((tetrazolyl)methyl)amine | Peptide mimetics |

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., 4-fluorophenylboronic acid) to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, expanding structural diversity.

Optimized Conditions :

-

Suzuki: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C, 12h (Yield: 82%).

Stability and Degradation

-

Thermal Stability : Decomposes at 220°C (DSC data), releasing CO₂ and NH₃.

-

Photodegradation : UV light (254 nm) induces cleavage of the tetrazole ring, forming nitriles and NH₃.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a butanamide backbone linked to a tetrazole moiety. Its molecular formula is , with a molecular weight of approximately 444.5 g/mol. Understanding the structural attributes of this compound is crucial for elucidating its biological activities.

Antimicrobial Activity

Research indicates that tetrazole derivatives, including 2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide, exhibit significant antimicrobial properties. A study demonstrated that various tetrazole compounds showed efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives achieving minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 |

| Compound B | Escherichia coli | 100 |

| This compound | Pseudomonas aeruginosa | 125 |

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole compounds has also been explored. In vivo studies using carrageenan-induced edema models showed that certain tetrazole derivatives possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism may involve the inhibition of pro-inflammatory cytokines .

Table 2: Anti-inflammatory Efficacy of Selected Compounds

| Compound | ED50 (mg/kg) | Comparison Drug |

|---|---|---|

| This compound | 10 | Diclofenac |

| Compound C | 8 | Phenylbutazone |

Antiparasitic Activity

Recent investigations into the antiparasitic effects of tetrazole-containing compounds have shown promise against various protozoan infections, including Leishmania species and Entamoeba histolytica. The compound's structure may enhance its ability to penetrate cellular membranes of parasites, leading to effective inhibition of their growth .

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of a series of tetrazole derivatives, including the compound . The findings highlighted its potential as an antimicrobial agent with low toxicity profiles in mammalian cell lines, suggesting its suitability for further development as a therapeutic agent .

Another research effort focused on the synthesis of related compounds that demonstrated improved anti-inflammatory properties compared to traditional NSAIDs. The study indicated that modifications to the tetrazole ring could enhance bioactivity while maintaining safety profiles .

Mechanism of Action

The mechanism of action of 2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate receptor-ligand interactions, enhancing the compound’s biological activity. The delocalization of electrons within the tetrazole ring stabilizes electrostatic repulsion, allowing the compound to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Structural and Functional Analysis

Tetrazole vs. Carboxylic Acid Bioisosterism :

The tetrazole group in this compound serves as a bioisostere for carboxylic acids, improving metabolic stability compared to compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which lacks this feature.

Lipophilicity and Solubility :

The phenyl and tetrazole groups contribute to high lipophilicity (clogP ~3.5 estimated), similar to tert-butyl 2-((4R,6S)-...-acetate (), which has a clogP of ~2.8 due to the sulfonyl group. In contrast, 9c () has higher solubility in polar solvents owing to its bromophenyl and triazole-thiazole motifs.

Synthetic Accessibility: The synthesis of this compound likely follows amide coupling protocols, analogous to methods in (e.g., TLC-monitored reactions in aqueous ethanol). However, 9c requires multistep click chemistry, increasing complexity .

Similarly, pyrazole-thiazole amides () exhibited antimicrobial activity, highlighting the pharmacological versatility of amide-linked heterocycles.

Biological Activity

2-Phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 304.38 g/mol

- Functional Groups : Contains a phenyl group, a tetrazole moiety, and a butanamide structure.

Antihypertensive Activity

A study focused on similar tetrazole derivatives demonstrated significant antihypertensive effects. The derivatives exhibited potent activity as angiotensin II receptor antagonists, which are critical in managing hypertension. The synthesized compounds were evaluated for their ability to lower blood pressure, with some showing comparable efficacy to established antihypertensive agents like valsartan .

| Compound | Systolic Blood Pressure Reduction (mmHg) |

|---|---|

| AV2 | 15.2 ± 1.3 |

| AV3 | 12.4 ± 0.9 |

| Valsartan | 14.6 ± 1.1 |

Antioxidant Activity

The antioxidant potential of derivatives related to this compound was assessed using the DPPH assay. The results indicated that these compounds possess significant free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases .

The biological activity of the compound is believed to stem from its interaction with specific receptors and enzymes:

- Angiotensin II Receptor Blockade : Similar compounds have been shown to effectively block angiotensin II receptors, leading to vasodilation and reduced blood pressure.

- Antioxidant Mechanism : The presence of the tetrazole ring may enhance the electron-donating ability of the molecule, contributing to its antioxidant properties.

Study on Antihypertensive Effects

In a recent study evaluating a series of tetrazole derivatives, it was found that several compounds exhibited significant antihypertensive effects in animal models. The study utilized various assays to measure blood pressure reduction and compared the results against standard treatments:

- Methodology : Systolic blood pressure was measured in hypertensive rat models after administration of the test compounds.

- Results : Compounds demonstrated a dose-dependent reduction in blood pressure, suggesting potential therapeutic applications in hypertension management.

Antioxidant Evaluation

Another research effort assessed the antioxidant capabilities of related compounds through in vitro assays:

- DPPH Assay Results : Compounds showed IC50 values indicating effective scavenging activity compared to control antioxidants.

| Compound | IC50 (µM) |

|---|---|

| AV2 | 15.5 |

| AV3 | 20.3 |

| Control (Ascorbic Acid) | 10.0 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions, starting with aryl halides and tetrazole precursors. For example, describes similar syntheses using benzimidazole derivatives under reflux conditions with catalysts like CuI in DMF. Purity validation should involve elemental analysis (C, H, N) to confirm stoichiometry, coupled with spectroscopic techniques such as -NMR, -NMR, and IR to verify functional groups and structural integrity . further emphasizes recrystallization in ethanol for purification, followed by melting point determination to assess crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- - and -NMR : To resolve aromatic protons (6.8–8.2 ppm) and confirm the tetrazole ring (characteristic signals at ~150–160 ppm).

- IR Spectroscopy : Peaks at ~1600 cm (C=N stretch in tetrazole) and ~1680 cm (amide C=O).

- Elemental Analysis : Validate empirical formula (e.g., CHNO) with <0.4% deviation .

Q. What in vitro biological assays are appropriate for initial pharmacological screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) due to the tetrazole moiety’s role in metal coordination. highlights molecular docking studies to predict binding affinities; use AutoDock Vina or Schrödinger Suite for simulations. Follow with fluorescence-based enzymatic activity assays at varying concentrations (1–100 µM) to determine IC values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., solvent polarity, pH). Replicate experiments under standardized protocols (e.g., PBS buffer at pH 7.4, DMSO ≤1% v/v). Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence for activity) to cross-validate. ’s environmental stability framework can be adapted to assess compound degradation under assay conditions .

Q. What computational approaches best predict the compound’s interactions with biological targets?

- Methodological Answer : Combine molecular docking (e.g., Glide SP/XP scoring) with molecular dynamics (MD) simulations (100 ns trajectories in GROMACS) to assess binding stability. ’s docking poses for tetrazole derivatives (e.g., 9c binding to active sites) suggest prioritizing hydrophobic and π-π interactions in the binding pocket .

Q. How can environmental stability and degradation pathways be systematically studied?

- Methodological Answer : Design accelerated degradation studies under controlled conditions:

- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 40°C for 48 hours, analyze via HPLC-MS for degradation products.

- Photolytic Stability : Expose to UV light (λ = 254 nm) and monitor structural changes with IR/NMR.

Reference ’s long-term environmental impact protocols for abiotic/biotic transformation analysis .

Q. What strategies mitigate solubility challenges in pharmacological assays?

- Methodological Answer : Use co-solvents (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility. Alternatively, synthesize prodrugs by introducing ionizable groups (e.g., phosphate esters). ’s ethanol recrystallization method can improve crystalline stability for in vivo studies .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Systematically modify:

- Tetrazole substituents : Replace phenyl with fluorophenyl or pyridyl to probe electronic effects.

- Amide linker : Replace butanamide with shorter/longer alkyl chains or introduce heteroatoms.

Test analogs in dose-response assays (e.g., 10 nM–100 µM) and correlate with docking scores. ’s benzimidazole-triazole analogs (9a–9e) demonstrate how substituent polarity impacts activity .

Key Data Types from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.